2,3,5-Trifluorobenzaldehyde

Catalog No.
S718356
CAS No.
126202-23-1
M.F
C7H3F3O
M. Wt
160.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Trifluorobenzaldehyde

CAS Number

126202-23-1

Product Name

2,3,5-Trifluorobenzaldehyde

IUPAC Name

2,3,5-trifluorobenzaldehyde

Molecular Formula

C7H3F3O

Molecular Weight

160.09 g/mol

InChI

InChI=1S/C7H3F3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H

InChI Key

RQUNVQGCKIBORD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C=O)F)F)F

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)F)F

The exact mass of the compound 2,3,5-Trifluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,5-Trifluorobenzaldehyde (CAS 126202-23-1) is a highly specialized polyfluorinated aromatic building block characterized by a molecular weight of 160.09 g/mol and a boiling point of approximately 165 °C . In industrial and medicinal chemistry, it is primarily procured as an electrophilic precursor for introducing the 2,3,5-trifluorophenyl moiety into complex molecular scaffolds. Unlike mono- or di-fluorinated analogs, this specific tri-fluoro substitution pattern profoundly alters the lipophilicity, metabolic stability, and electrostatic potential of downstream active pharmaceutical ingredients (APIs) and advanced materials [1]. Its procurement is largely driven by the need for precise structure-activity relationship (SAR) optimization and intellectual property differentiation in drug discovery pipelines, where it serves as a critical structural alternative to more common isomers.

Substituting 2,3,5-trifluorobenzaldehyde with more common in-class alternatives, such as 2,4,5-trifluorobenzaldehyde (widely used in sitagliptin synthesis) or pentafluorobenzaldehyde, fundamentally compromises both process chemistry and final product performance [1]. The specific arrangement of fluorine atoms at the 2, 3, and 5 positions creates a unique steric environment and electronic deactivation profile that directly impacts nucleophilic addition rates. As a result, condensation protocols optimized for the 2,4,5-isomer often yield significantly lower conversions when applied to the 2,3,5-isomer without specific catalyst or thermal adjustments[2]. Furthermore, in medicinal applications, shifting a single fluorine atom from the 4-position to the 3-position drastically alters receptor binding affinity and metabolic clearance, rendering the isomers strictly non-interchangeable for targeted API synthesis.

Differential Reactivity in Nucleophilic Condensation (Oxime Formation)

Quantitative studies on the synthesis of fluorinated benzaldoximes reveal significant reactivity differences between trifluorobenzaldehyde isomers. Under identical unoptimized condensation conditions, 2,3,5-trifluorobenzaldehyde yielded 46.6% of the corresponding oxime, whereas the widely used 2,4,5-trifluorobenzaldehyde achieved an 86.7% yield [1]. This highlights the distinct electronic and steric hindrance imposed by the 2,3,5-substitution pattern.

Evidence DimensionSynthesis yield of benzaldoxime derivative
Target Compound Data2,3,5-Trifluorobenzaldehyde (46.6% yield)
Comparator Or Baseline2,4,5-Trifluorobenzaldehyde (86.7% yield)
Quantified Difference40.1% lower yield under unoptimized baseline conditions
ConditionsStandard hydroxylamine condensation for antimycobacterial precursors

Alerts process chemists that reaction protocols optimized for the common 2,4,5-isomer cannot be generically applied to the 2,3,5-isomer and require specific catalyst or thermal optimization.

Processability in Benzoin Condensation for Symmetric Scaffolds

Despite the unique steric environment of the 2,3,5-fluoro substitution, 2,3,5-trifluorobenzaldehyde demonstrates high processability in benzoin condensations. In the synthesis of fluorobenzoins for mammalian carboxylesterase inhibitors, 2,3,5-trifluorobenzaldehyde afforded 1,2-bis(2,3,5-trifluorophenyl)-2-hydroxyethanone in a 74% yield, which is directly comparable to the 72% yield achieved using 2,3,4-trifluorobenzaldehyde [1].

Evidence DimensionBenzoin condensation yield
Target Compound Data2,3,5-Trifluorobenzaldehyde (74% yield)
Comparator Or Baseline2,3,4-Trifluorobenzaldehyde (72% yield)
Quantified DifferenceComparable efficiency (+2% yield variance)
ConditionsSynthesis of 1,2-bis(trifluorophenyl)-2-hydroxyethanone intermediates

Validates that the compound acts as a highly efficient electrophile for generating symmetric fluorinated scaffolds without requiring specialized forcing conditions.

Bioactivity Enhancement in Semisynthetic Glycopeptide Antibiotics

The incorporation of the 2,3,5-trifluorophenyl moiety via reductive alkylation significantly enhances the efficacy of Type V glycopeptide antibiotics. When used to functionalize rimomycin A, the 2,3,5-trifluorophenyl derivative exhibited a 2-fold improved antibacterial activity against Vancomycin-Resistant Enterococcus (VRE-A and VRE-B) strains compared to the unmodified baseline scaffold[1].

Evidence DimensionAntibacterial activity against VRE strains
Target Compound Data2,3,5-trifluorophenyl functionalized derivative
Comparator Or BaselineUnmodified rimomycin A scaffold
Quantified Difference2-fold improvement in antibacterial activity
ConditionsN-terminal functionalization evaluated in vitro against VRE-A and VRE-B

Demonstrates that the specific 2,3,5-trifluoro substitution provides necessary lipophilicity and target engagement for overcoming vancomycin resistance in advanced drug design.

Structural Differentiation in DPP-IV Inhibitor Analog Design

In the development of triazolo[4,3-a]pyrazine derivatives for type 2 diabetes, the 2,4,5-trifluorophenyl group is a well-known pharmacophore (e.g., sitagliptin). 2,3,5-Trifluorobenzaldehyde is utilized to synthesize the direct positional analog, (R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,3,5-trifluorophenyl)butan-1-one, enabling critical structure-activity relationship (SAR) profiling and intellectual property differentiation[1].

Evidence DimensionPositional substitution in β-amino amide scaffolds
Target Compound Data2,3,5-trifluorophenyl analog
Comparator Or Baseline2,4,5-trifluorophenyl analog (Sitagliptin / MK-0431)
Quantified DifferenceShift of a single fluorine atom from the 4-position to the 3-position
ConditionsMulti-step synthesis of DPP-IV inhibitor libraries

Essential for medicinal chemistry procurement when designing analogs to navigate around existing 2,4,5-trifluorophenyl patents while retaining the critical polyfluorinated pharmacophore.

Development of Next-Generation Glycopeptide Antibiotics

Utilized as an N-terminal modifying agent via reductive alkylation to enhance the lipophilicity and membrane permeability of semisynthetic antibiotics targeting Vancomycin-Resistant Enterococcus (VRE), directly leveraging the 2-fold bioactivity improvement provided by the 2,3,5-substitution pattern [1].

Synthesis of Mammalian Carboxylesterase Inhibitors

Serves as a highly processable primary building block in benzoin condensations to produce symmetric 1,2-bis(2,3,5-trifluorophenyl)ethane-1,2-dione (fluorobenzil) derivatives for enzyme inhibition assays and pharmacokinetic modulation [2].

SAR Expansion in Triazolopyrazine Therapeutics

Procured by medicinal chemistry teams as a direct positional isomer alternative to 2,4,5-trifluorobenzaldehyde for synthesizing novel DPP-IV inhibitors, allowing researchers to navigate crowded patent landscapes while maintaining necessary pharmacophore properties [3].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,3,5-Ttrifluorobenzaldehyde

Dates

Last modified: 08-15-2023

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